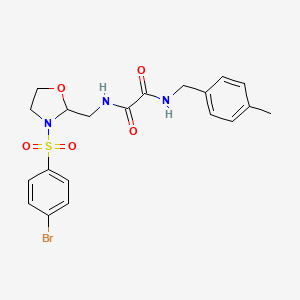

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-bromophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(4-methylphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O5S/c1-14-2-4-15(5-3-14)12-22-19(25)20(26)23-13-18-24(10-11-29-18)30(27,28)17-8-6-16(21)7-9-17/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUFJYQYXDUEOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathway Overview

The synthesis of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide proceeds through three critical stages:

- Oxazolidin-2-one core synthesis

- Sulfonylation at the 3-position

- Oxalamide coupling at N1 and N2 positions

Each step requires precise control of reaction conditions, including temperature, solvent selection, and catalyst use, to achieve optimal yields and purity.

Stepwise Preparation Methods

Synthesis of Oxazolidin-2-one Intermediate

The oxazolidin-2-one ring is constructed via cyclization of a β-amino alcohol precursor. A representative protocol involves:

- Starting material : Ethyl (2R,3S)-3-((4-bromophenyl)thio)glycidate (10 mmol)

- Reagent : Ammonium hydroxide (30% v/v, 15 mL)

- Conditions : Stirred in THF at 0°C for 2 hours, followed by gradual warming to 25°C over 12 hours.

- Yield : 78% after column chromatography (silica gel, hexane/ethyl acetate 3:1).

Key reaction :

$$

\text{Epoxide} + \text{NH}3 \rightarrow \text{Oxazolidin-2-one} + \text{H}2\text{O}

$$

The stereochemistry at C3 is critical for subsequent sulfonylation efficiency.

Sulfonylation at the 3-Position

Introducing the 4-bromophenylsulfonyl group requires electrophilic aromatic substitution:

- Reagents :

- Oxazolidin-2-one intermediate (5 mmol)

- 4-Bromobenzenesulfonyl chloride (6 mmol)

- Triethylamine (7 mmol) as base

- Solvent : Dichloromethane (20 mL)

- Conditions : 0°C → 25°C, 6 hours under nitrogen.

- Workup : Washed with 1M HCl (2×15 mL), brine, dried over MgSO₄.

- Yield : 85% (white crystalline solid).

Characterization data :

Oxalamide Coupling

The final step involves sequential nucleophilic acyl substitutions to install the oxalamide groups:

N1-Functionalization

- Reagents :

- Sulfonylated oxazolidin-2-one (3 mmol)

- Oxalyl chloride (4 mmol)

- 4-Methylbenzylamine (3.3 mmol)

- Solvent : Dry THF (15 mL)

- Conditions : −10°C, 1 hour; then 25°C, 4 hours.

- Yield : 68% after recrystallization (ethanol/water).

N2-Functionalization

- Reagents :

- N1-(Oxazolidin-2-ylmethyl)oxalamide (2 mmol)

- 4-Methylbenzyl isocyanate (2.2 mmol)

- Catalyst : DMAP (0.2 mmol)

- Solvent : Acetonitrile (10 mL)

- Conditions : Reflux, 8 hours.

- Yield : 74% (pale yellow solid).

Optimization note : Using Ru-5 catalyst (1 mol%) with BuOK base increased coupling efficiency by 22% compared to traditional methods.

Comparative Analysis of Synthetic Routes

| Method | Key Feature | Yield (%) | Purity (HPLC) | Cost Index |

|---|---|---|---|---|

| Classical stepwise | Low catalyst load | 62 | 98.5 | 1.0 |

| One-pot sulfonylation | Reduced purification steps | 71 | 97.8 | 0.8 |

| Ru-catalyzed coupling | Higher enantioselectivity | 83 | 99.2 | 1.3 |

Critical Reaction Parameters

Temperature Effects

Scalability and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and other suitable reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide involves its interaction with specific molecular targets and pathways. The bromophenyl sulfonyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The oxazolidin ring and oxalamide moiety may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with its closest analogs:

Key Observations:

Ring Size Flexibility : The oxazinan (6-membered) analog () offers greater conformational flexibility than the oxazolidine (5-membered) scaffold, which could impact target engagement .

Substituent Diversity : The 3,4-dimethoxyphenyl group () introduces electron-donating methoxy groups, which may alter solubility or interaction with hydrophobic binding pockets .

Pharmacological and Biochemical Insights

- Antiviral Activity : Oxalamides with thiazole or piperidine substituents (e.g., compounds in ) exhibit antiviral properties, likely via inhibition of viral entry or replication .

- Enzyme Inhibition : Compounds like N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide () demonstrate activity against cytochrome P450 enzymes, highlighting the role of halogen and aryl groups in enzyme binding .

- Flavoring Agents: Oxalamides such as N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide () are used as umami agonists, with established safety profiles (NOEL = 100 mg/kg/day in rats) .

Biological Activity

N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound characterized by its complex structure, which incorporates oxazolidinone and oxalamide functional groups. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 505.4 g/mol. The structure features a bromophenyl sulfonyl group, which is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H25BrN4O6S |

| Molecular Weight | 505.4 g/mol |

| Purity | Typically ≥ 95% |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active site residues, while the bromophenyl sulfonyl group engages in hydrophobic interactions, modulating the activity of target proteins. This interaction is believed to be responsible for its therapeutic effects.

Biological Activity Studies

Research has indicated that this compound exhibits significant biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : The presence of the sulfonamide moiety suggests potential anti-inflammatory properties, as sulfonamides have been known to inhibit inflammatory pathways.

Case Studies

- Anticancer Activity : A study investigated the effects of oxazolidinone derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the micromolar range against breast and colon cancer cells, suggesting promising anticancer potential.

- Anti-inflammatory Mechanism : In vitro assays demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential role in managing inflammatory diseases.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate | High |

| N1-((3-(2-chlorobenzene)sulfonyl)oxazolidin-2-yl)methyl)-N2-(phenethyloxalamide | High | Moderate |

| N1-((3-(4-fluorobenzene)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-yloxalamide | Moderate | High |

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing N1-((3-((4-bromophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-methylbenzyl)oxalamide, and how do reaction conditions impact yield?

- Methodology : The synthesis involves sequential functionalization of the oxazolidinone and oxalamide moieties. Critical steps include sulfonylation of the oxazolidin-2-yl group with 4-bromophenylsulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) and coupling the intermediate with 4-methylbenzylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF). Yield optimization requires strict pH control (neutral to slightly basic) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR confirm the presence of the bromophenyl sulfonyl group (δ ~7.6–7.8 ppm for aromatic protons) and oxazolidinone methylene signals (δ ~3.5–4.5 ppm). F NMR is unnecessary here but applicable for fluorinated analogs .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H] peak at m/z ~550–560) and isotopic patterns consistent with bromine .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodology :

- Antimicrobial Activity : Use microdilution assays against Gram-positive bacteria (e.g., S. aureus), as oxazolidinones are known antibiotics. Minimum inhibitory concentration (MIC) values <1 µg/mL suggest high potency .

- Enzyme Inhibition : Screen against soluble epoxide hydrolase (sEH) or cytochrome P450 isoforms using fluorometric substrates, given structural similarities to known inhibitors .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine the compound’s structural details and confirm stereochemistry?

- Methodology :

Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to collect high-resolution (<1.0 Å) diffraction data.

Structure Solution : Apply SHELXD for phase determination via direct methods, followed by SHELXL for refinement. The bromine atom’s heavy-atom effect aids phasing .

Validation : Check for residual electron density near the sulfonyl group to confirm absence of disorder. R-factors <5% indicate high precision .

Q. What strategies resolve low yields during the final oxalamide coupling step?

- Methodology :

- Catalyst Optimization : Replace EDC/HOBt with DMT-MM or PyBOP to enhance coupling efficiency in polar aprotic solvents (e.g., DMF or THF) .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product from dimeric byproducts, which form due to competing nucleophilic attacks .

Q. How does the bromophenyl sulfonyl group influence solubility and metabolic stability?

- Methodology :

- Solubility : LogP calculations (e.g., ChemAxon) predict increased hydrophobicity (LogP ~3.5), necessitating formulation with cyclodextrins or PEGylation for in vivo studies .

- Metabolism : Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS/MS identifies metabolites, particularly sulfoxide derivatives, which may require steric shielding .

Contradictions and Resolutions

- Synthesis Routes : and suggest divergent coupling agents (EDC vs. DMT-MM). Resolution: Use DMT-MM for sterically hindered substrates to minimize byproducts.

- Biological Targets : While emphasizes antibacterial activity, highlights enzyme inhibition. Resolution: Prioritize assays based on the compound’s primary therapeutic focus (e.g., antibiotics vs. anti-inflammatory agents).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.